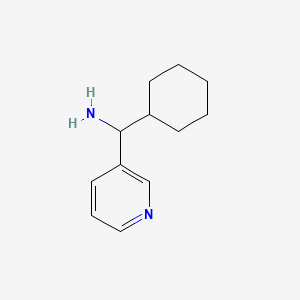

Cyclohexyl(pyridin-3-yl)methanamine

Descripción general

Descripción

Cyclohexyl(pyridin-3-yl)methanamine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28472 . It is commonly used in scientific experiments as a research tool.

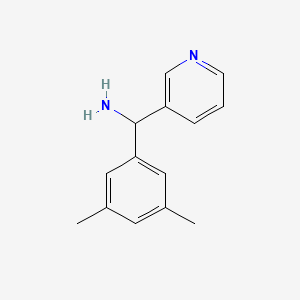

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group attached to a pyridin-3-yl group through a methanamine linkage . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis

This compound has a predicted density of 1.043±0.06 g/cm3 and a predicted boiling point of 323.7±17.0 °C . The melting point, flash point, and other physical properties are not provided in the available resources.Aplicaciones Científicas De Investigación

Chemical Inhibitors in Drug Metabolism Studies Cyclohexyl(pyridin-3-yl)methanamine and its derivatives have been explored in the context of drug metabolism, particularly in studying the inhibition of cytochrome P450 (CYP) isoforms. These enzymes are crucial for the metabolism of a wide range of drugs, and understanding their inhibition is key for predicting drug-drug interactions. Selective chemical inhibitors are used to decipher the involvement of specific CYP isoforms in drug metabolism, with this compound derivatives potentially serving as selective inhibitors for certain CYP isoforms (Khojasteh et al., 2011).

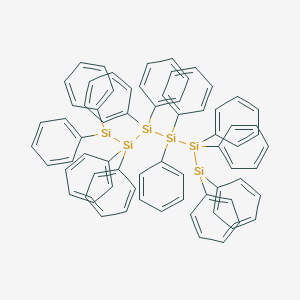

Catalysis and Synthetic Chemistry The compound and its analogs have been implicated in catalytic processes, particularly in C-N bond-forming cross-coupling reactions. These reactions are fundamental in organic synthesis, where this compound derivatives might act as catalysts or ligands in the formation of aryl-amine bonds, playing a crucial role in the synthesis of pharmaceuticals and biologically active molecules (Kantam et al., 2013).

Biological Activities and Chemosensing Pyridine derivatives, including this compound, exhibit various biological activities such as antifungal, antibacterial, anticancer, and analgesic effects. Moreover, these compounds can act as chemosensors due to their high affinity for ions and neutral species, making them useful in environmental, agricultural, and biological applications (Abu-Taweel et al., 2022).

Optoelectronic Materials Derivatives of this compound are being investigated for their potential in optoelectronic applications. These compounds, due to their structural flexibility and electronic properties, can be used in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). This highlights the versatility of pyridine derivatives in both medicinal and material science fields (Lipunova et al., 2018).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that similar compounds can undergo oxidation reactions . For instance, primary and secondary amines can be oxidized to their corresponding aldehydes and ketones . This reaction is often facilitated by an oxidizing agent .

Biochemical Pathways

The oxidation of amines is a fundamental transformation in synthetic organic chemistry . It serves as a powerful tool to produce different synthetic intermediates such as imines, nitriles, oximes, and amides .

Result of Action

The oxidation of amines can lead to the production of various synthetic intermediates, which can have diverse effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of Cyclohexyl(pyridin-3-yl)methanamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .

Propiedades

IUPAC Name |

cyclohexyl(pyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h4,7-10,12H,1-3,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAMAQSNSVZIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

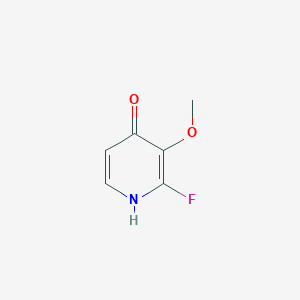

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3217648.png)

amine](/img/structure/B3217726.png)